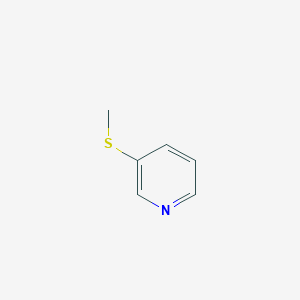
3-(甲硫基)吡啶
描述
3-(Methylthio)pyridine, also known as 3-(methylthio)pyridine, is a heterocyclic aromatic organic compound. It consists of a pyridine ring substituted with a methylthio group at the third position. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.
科学研究应用
3-(Methylthio)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
Target of Action
It is known to play a role in the degradation of extracellular matrix proteins .
Mode of Action
It is suggested that it interacts with its targets, leading to the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Biochemical Pathways
It is known to be involved in the degradation of extracellular matrix proteins
Result of Action
It is known to play a role in the degradation of extracellular matrix proteins , which could potentially influence cellular structure and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridine with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Methylthio)pyridine often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: 3-(Methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products:
Oxidation: Pyridine, 3-(methylsulfinyl)- and Pyridine, 3-(methylsulfonyl)-.
Reduction: Pyridine, 3-(methylthiol)-.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
相似化合物的比较
Pyridine: The parent compound, lacking the methylthio group.
Pyridine, 3-(methylsulfinyl)-: An oxidized form of 3-(Methylthio)pyridine.
Pyridine, 3-(methylsulfonyl)-: A further oxidized form.
Uniqueness: 3-(Methylthio)pyridine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methylthio group can undergo various transformations, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
属性
IUPAC Name |
3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOGPOZBOCNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172119 | |
| Record name | Pyridine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18794-33-7 | |
| Record name | Pyridine, 3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfanyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 3-(Methylthio)pyridine as a byproduct in reactions involving 3-halogenopyridines and potassium tert-butoxide in DMSO. What is the proposed mechanism behind its formation?
A1: The research suggests that 3-(Methylthio)pyridine forms as a byproduct specifically during the reaction of 3-halogenopyridines (excluding 3-fluoropyridine) with potassium tert-butoxide in DMSO []. The proposed mechanism involves the formation of 3,4-didehydropyridine as an intermediate via an elimination-addition (EA) pathway. While the primary reaction pathway involves this intermediate reacting further to yield 3- and 4- tert-butoxy- and -hydroxypyridines, a side reaction occurs where the methylsulfinyl carbanion (generated from DMSO) attacks the 3,4-didehydropyridine. This attack likely occurs at the electrophilic carbon atom bearing the methylthio group, leading to the formation of 3-(Methylthio)pyridine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


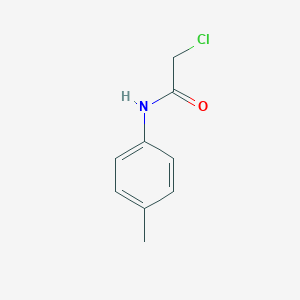

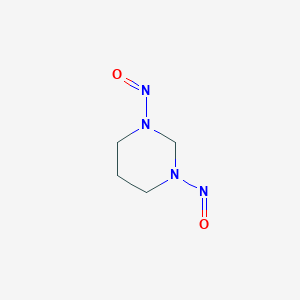
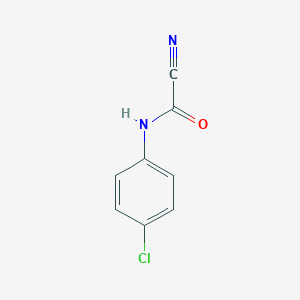

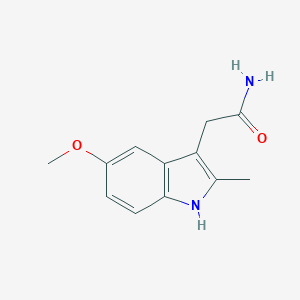

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)


![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)

